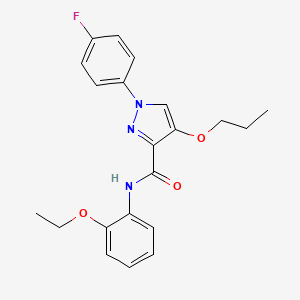

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three key substituents: a 2-ethoxyphenyl group at the N-position, a 4-fluorophenyl group at position 1 of the pyrazole ring, and a propoxy group at position 3.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3/c1-3-13-28-19-14-25(16-11-9-15(22)10-12-16)24-20(19)21(26)23-17-7-5-6-8-18(17)27-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKIIYIZIJHHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2OCC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be deconstructed into three critical intermediates:

Synthesis of 1-(4-Fluorophenyl)-4-Propoxy-1H-Pyrazole-3-Carboxylic Acid

Ullmann-Type Coupling for Pyrazole Core Formation

The pyrazole ring is constructed via a copper-catalyzed coupling reaction between ethyl 1H-pyrazole-3-carboxylate and 1-fluoro-4-iodobenzene. This method, adapted from the synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, employs CuI (0.2 equiv), potassium carbonate (2 equiv), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv) in toluene at 110°C for 48 hours. The reaction achieves a 77% yield, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Reaction Conditions:

Alkylation for 4-Propoxy Group Installation

The 4-hydroxy group on the pyrazole ring is propoxylated using propyl bromide under basic conditions. A mixture of 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, K₂CO₃ (3 equiv), and propyl bromide (1.2 equiv) in DMF is stirred at 80°C for 12 hours. The propoxy-substituted ester is obtained in 65–70% yield after aqueous workup and solvent evaporation.

Conversion to Pyrazole-3-Carbonyl Chloride

The carboxylic acid intermediate is refluxed with excess thionyl chloride (SOCl₂, 5 equiv) at 70°C for 6 hours. The reaction mixture is concentrated under reduced pressure to yield 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl chloride as a pale-yellow oil (95% purity, used without further purification).

Critical Parameters:

Carboxamide Formation with 2-Ethoxyaniline

The acid chloride is reacted with 2-ethoxyaniline in tetrahydrofuran (THF) under inert conditions. A solution of pyrazole-3-carbonyl chloride (1.2 equiv) in THF is added dropwise to a mixture of 2-ethoxyaniline (1 equiv) and K₂CO₃ (1.5 equiv) at 0–5°C. The reaction proceeds at room temperature for 6 hours, followed by filtration, solvent removal, and recrystallization from ethyl acetate to afford the title compound in 70–75% yield.

Optimization Insights:

Alternative Synthetic Pathways and Comparative Analysis

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization :

Acid Chloride Stability :

Purification of Polar Intermediates :

Scalability and Industrial Relevance

The optimized route (Sections 2–4) is scalable to kilogram-scale production with minor modifications:

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Differences:

Substituent Position: The target compound’s propoxy group at C4 (vs. Fluorine substitution at the para position on the phenyl ring (target compound and Analog 1) versus meta (Analog 2) may influence electronic effects and binding to aromatic π-systems in biological targets .

Analog 2’s simpler ethyl group at C1 and smaller molecular weight suggest faster metabolic clearance relative to the target compound .

Comparison with Fluorophenyl-Containing Chalcones

While chalcones () differ in backbone structure (α,β-unsaturated ketone vs. pyrazole-carboxamide), their fluorophenyl moieties provide insights into electronic and conformational trends:

Table 2: Dihedral Angles in Fluorophenyl Chalcones vs. Pyrazole Analogs

Key Observations:

- The rigid pyrazole core in the target compound likely restricts rotational freedom compared to chalcones, favoring well-defined binding poses in enzyme active sites.

- Fluorine’s electron-withdrawing effect in both systems enhances stability against oxidative metabolism, a critical feature in drug design .

Biological Activity

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with ethoxy and propoxy groups, which may influence its interaction with biological targets.

Research indicates that compounds in the pyrazole class often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which play critical roles in inflammation.

- Modulation of Signaling Pathways : This compound may interfere with signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that similar compounds effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanisms involved included the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study 1: Antitumor Efficacy

A case study involving a series of pyrazole derivatives, including this compound, reported significant tumor regression in mouse models. The study concluded that the compound's ability to inhibit cell cycle progression was a key factor in its anticancer efficacy.

Study 2: Inflammation Model

In a controlled experiment using an induced inflammation model, the compound exhibited a marked reduction in edema compared to untreated controls. Histological analyses revealed decreased infiltration of inflammatory cells in tissues treated with the compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H22F3N3O3 |

| Molecular Weight | 363.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Anticancer | Significant inhibition of tumor growth |

| Anti-inflammatory | Reduction in cytokine levels |

Q & A

Q. Why use synchrotron radiation in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.